2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox including the price, delivery time, and more detailed information at info@benchchem.com.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox' involves the condensation of two key starting materials, followed by a series of functional group transformations and cyclization reactions to form the final product.
Starting Materials
2,3,7,9-Tetramethyl-1,5,6,8-tetraoxo-2,3,4,5,6,7,8,9-octahydropyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazepin-10-yl acetate, Methylamine
Reaction
Step 1: Condensation of 2,3,7,9-Tetramethyl-1,5,6,8-tetraoxo-2,3,4,5,6,7,8,9-octahydropyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazepin-10-yl acetate with methylamine to form the corresponding amide intermediate., Step 2: Reduction of the carbonyl group in the amide intermediate to the corresponding alcohol using sodium borohydride., Step 3: Protection of the alcohol group with tert-butyldimethylsilyl chloride., Step 4: Conversion of the amide group to a nitrile group using thionyl chloride., Step 5: Cyclization of the nitrile group with the protected alcohol group to form the pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin ring using trifluoroacetic acid., Step 6: Removal of the tert-butyldimethylsilyl protecting group with tetra-n-butylammonium fluoride., Step 7: Oxidation of the secondary alcohol to the corresponding ketone using Jones reagent., Step 8: Deprotection of the pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin ring with hydrochloric acid to yield the final product '2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox'.
特性
CAS番号 |
1257939-97-1 |
---|---|
製品名 |
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox |
分子式 |
C16H18N4O3 |
分子量 |
314.345 |
InChI |
InChI=1S/C16H18N4O3/c1-15(2)8-5-10-11(6-9(8)16(3,4)20(15)22)23-12-7-17-14(21)19-13(12)18-10/h5-7,22H,1-4H3,(H2,17,18,19,21) |
InChIキー |
BIIMSKZGFKYKSH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=C(C=C2C(N1O)(C)C)OC4=C(N3)NC(=O)N=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。